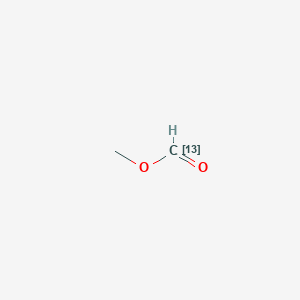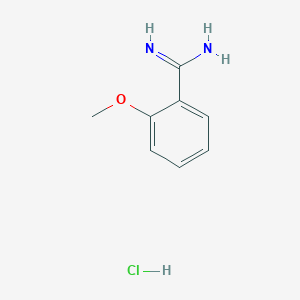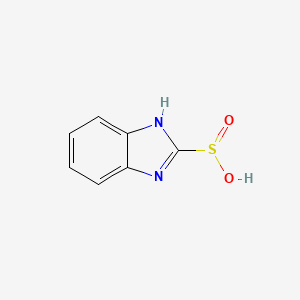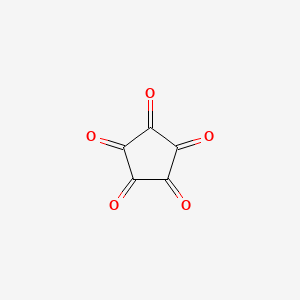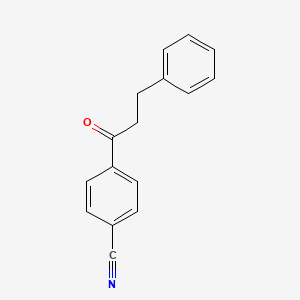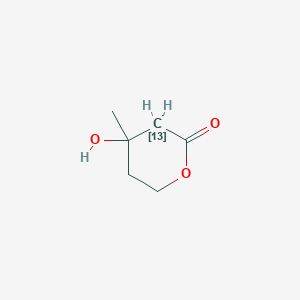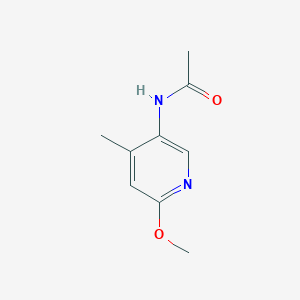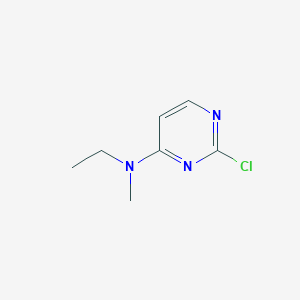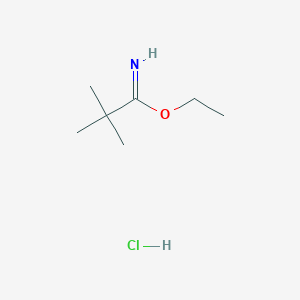
Ethyl Pivalimidate Hydrochloride
Overview
Description
Ethyl Pivalimidate Hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is commonly used in organic synthesis as a reagent for the preparation of various imidate esters. The compound is known for its stability and reactivity, making it a valuable tool in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Pivalimidate Hydrochloride can be synthesized through the condensation reaction of pivalic acid with ethylamine in the presence of hydrochloric acid. The reaction typically involves the following steps:
- Pivalic acid is reacted with ethylamine to form ethyl pivalimidate.
- The resulting ethyl pivalimidate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is often purified using techniques such as flash chromatography with dichloromethane/methanol as the eluent .
Chemical Reactions Analysis
Types of Reactions: Ethyl Pivalimidate Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidate esters.
Reduction: The compound can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are commonly employed.
Major Products Formed:
Oxidation: Imidate esters.
Reduction: Amines.
Substitution: Various substituted imidates.
Scientific Research Applications
Ethyl Pivalimidate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of imidate esters and other organic compounds.
Biology: The compound is employed in the modification of biomolecules for various biological studies.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl Pivalimidate Hydrochloride involves its reactivity with nucleophiles. The compound acts as an electrophile, facilitating the formation of imidate esters through nucleophilic substitution reactions. The molecular targets and pathways involved include the activation of nucleophiles and the stabilization of transition states during the reaction .
Comparison with Similar Compounds
- Ethyl Benzimidate Hydrochloride
- Ethyl Acetimidate Hydrochloride
Comparison: Ethyl Pivalimidate Hydrochloride is unique due to its high stability and reactivity compared to similar compounds. It offers better yields and purity in the synthesis of imidate esters. Additionally, its industrial production methods are more efficient, making it a preferred choice in large-scale applications .
Properties
IUPAC Name |
ethyl 2,2-dimethylpropanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-9-6(8)7(2,3)4;/h8H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIDFFWDJJNONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481695 | |
| Record name | Propanimidic acid, 2,2-dimethyl-, ethyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58910-26-2 | |
| Record name | Propanimidic acid, 2,2-dimethyl-, ethyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
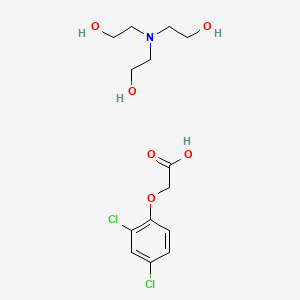
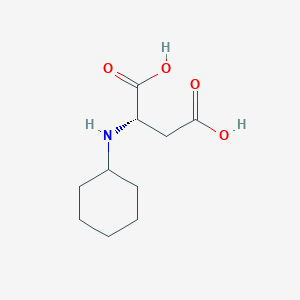

![(4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B1610605.png)
